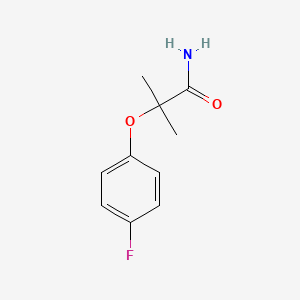

2-(4-Fluorophenoxy)-2-methylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Fluorophenoxy)-2-methylpropanamide, or 4-FMP, is an important organic compound used in many scientific research applications. It is a derivative of the amide group and is used in a variety of chemical reactions. 4-FMP is an important building block in organic synthesis, as it can be used to synthesize a variety of different compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used in the synthesis of polymers, dyes, and other materials. 4-FMP is used in a variety of scientific research applications, including drug discovery and development, chemical synthesis, and biochemistry.

Wissenschaftliche Forschungsanwendungen

4-FMP has a wide range of applications in scientific research. It is used in drug discovery and development, as it can be used to synthesize a variety of different compounds. It is also used in chemical synthesis, as it can be used to synthesize a variety of different compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, 4-FMP is used in biochemistry, as it can be used to study the structure and function of proteins and enzymes.

Wirkmechanismus

Target of Action

The primary target of 2-(4-Fluorophenoxy)-2-methylpropanamide is the Dopamine transporter (DAT) . This protein is a member of the solute carrier family and plays a crucial role in the termination of the action of dopamine by its high affinity sodium-dependent reuptake into presynaptic terminals .

Mode of Action

This would result in an increase in the concentration of dopamine in the synaptic cleft, leading to prolonged dopamine receptor activation .

Biochemical Pathways

The inhibition of the dopamine transporter affects the dopaminergic neurotransmission pathway . This can have downstream effects on various physiological processes, including motor control, reward, reinforcement, and the regulation of prolactin secretion .

Result of Action

The result of the action of this compound is likely to be an alteration in dopamine-mediated physiological processes. This could potentially lead to changes in motor control, reward, reinforcement, and the regulation of prolactin secretion .

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using 4-FMP in lab experiments is its ability to be used in a variety of different reactions. It can be used in drug discovery and development, chemical synthesis, and biochemistry. In addition, 4-FMP is relatively easy to synthesize and can be used in a variety of solvents. However, 4-FMP can be toxic and should be handled with care.

Zukünftige Richtungen

Could include the development of new drugs or other compounds based on 4-FMP, as well as further research into the biochemical and physiological effects of 4-FMP.

Synthesemethoden

4-FMP is synthesized by a process known as condensation polymerization. In this process, an amide group is formed from two molecules of an acid and an amine. The amide is then reacted with a fluorinated phenol to form 4-FMP. The reaction is typically carried out in a solvent, such as dimethylformamide (DMF). The reaction is usually carried out at room temperature and can be completed in a few hours.

Eigenschaften

IUPAC Name |

2-(4-fluorophenoxy)-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMNIZZIKBKKYPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N)OC1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332843.png)

![8-Methyl-4-(thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332849.png)

![6-Fluoro-4H-benzo[1,3]dioxine-8-carboxylic acid amide](/img/structure/B6332891.png)